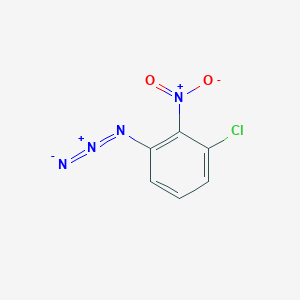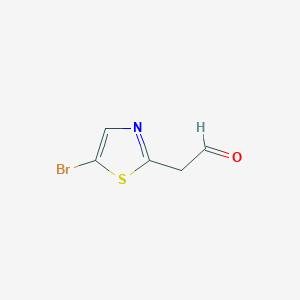
2-(5-Bromo-1,3-thiazol-2-yl)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Bromo-1,3-thiazol-2-yl)acetaldehyde is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a bromine atom at the 5-position of the thiazole ring and an acetaldehyde group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
準備方法
The synthesis of 2-(5-Bromo-1,3-thiazol-2-yl)acetaldehyde can be achieved through several synthetic routes One common method involves the reaction of 2-aminothiazole with bromine to introduce the bromine atom at the 5-positionThe reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like lutidine .
Industrial production methods for this compound may involve more efficient and scalable processes, such as microwave irradiation or one-pot multicomponent reactions, to enhance yield and reduce reaction time .
化学反応の分析
2-(5-Bromo-1,3-thiazol-2-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include the corresponding alcohols, carboxylic acids, and substituted thiazole derivatives .
科学的研究の応用
2-(5-Bromo-1,3-thiazol-2-yl)acetaldehyde has several scientific research applications:
作用機序
The mechanism of action of 2-(5-Bromo-1,3-thiazol-2-yl)acetaldehyde involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, leading to the modulation of biochemical pathways. For example, thiazole derivatives have been shown to inhibit enzymes involved in microbial growth, making them effective antimicrobial agents . The bromine atom and the aldehyde group also contribute to the compound’s reactivity and ability to form covalent bonds with biological targets .
類似化合物との比較
2-(5-Bromo-1,3-thiazol-2-yl)acetaldehyde can be compared with other thiazole derivatives, such as:
2-(4-Bromo-1,3-thiazol-2-yl)acetaldehyde: Similar structure but with the bromine atom at the 4-position.
2-(5-Chloro-1,3-thiazol-2-yl)acetaldehyde: Similar structure but with a chlorine atom instead of bromine.
2-(5-Methyl-1,3-thiazol-2-yl)acetaldehyde: Similar structure but with a methyl group instead of bromine
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom at the 5-position and the acetaldehyde group at the 2-position provides distinct chemical properties that can be exploited in various applications .
特性
分子式 |
C5H4BrNOS |
|---|---|
分子量 |
206.06 g/mol |
IUPAC名 |
2-(5-bromo-1,3-thiazol-2-yl)acetaldehyde |
InChI |
InChI=1S/C5H4BrNOS/c6-4-3-7-5(9-4)1-2-8/h2-3H,1H2 |
InChIキー |
APRXFTZCNIGYNL-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC(=N1)CC=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(4-Bromophenyl)methyl]piperazin-2-one](/img/structure/B13555488.png)
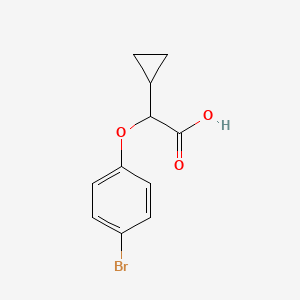
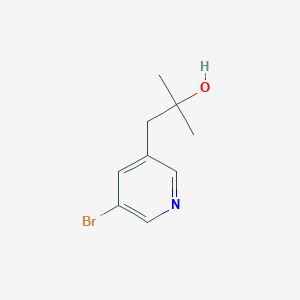
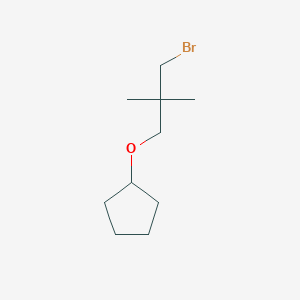
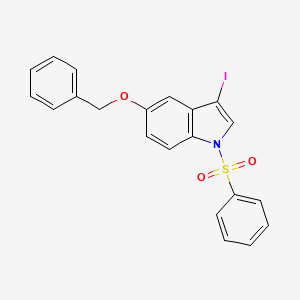



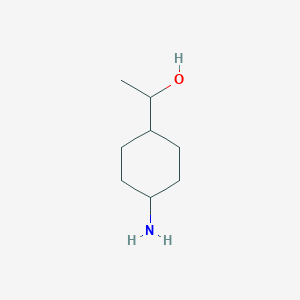
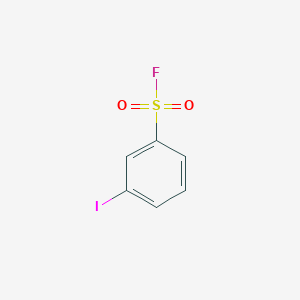
![4-[2-(Aminomethoxy)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13555551.png)
